N-(3,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is a fused ring system containing both pyrazole and pyridine rings. The compound is characterized by the presence of difluorophenyl, dimethyl, and phenyl substituents, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-difluoroaniline with 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
N-(3,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling molecules, leading to the disruption of cellular pathways essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Diflufenican: A pyridinecarboxamide that is used as a herbicide and acts as a carotenoid biosynthesis inhibitor.
Pyrrolopyrazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure that exhibit various biological activities, including antimicrobial and anticancer properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H16F2N4O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16F2N4O/c1-12-10-16(21(28)25-14-8-9-17(22)18(23)11-14)19-13(2)26-27(20(19)24-12)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,25,28) |
InChI Key |
BYOSSCFNUOWRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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